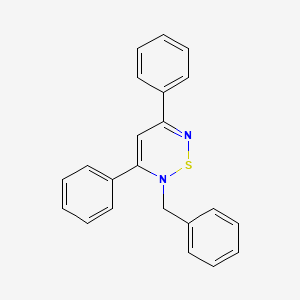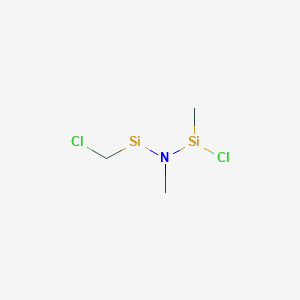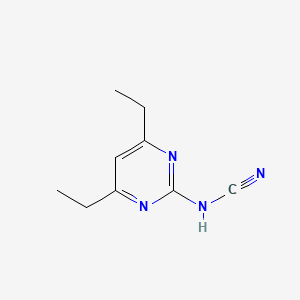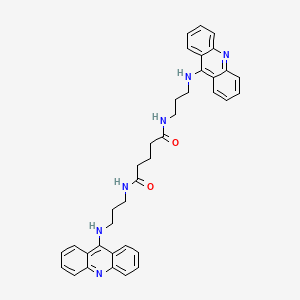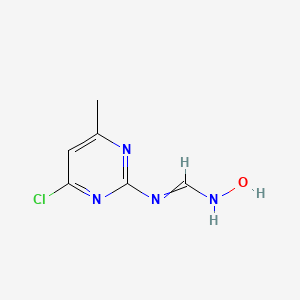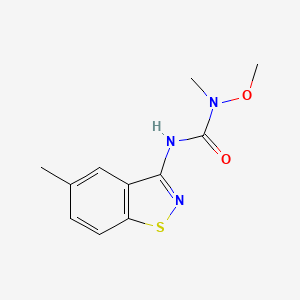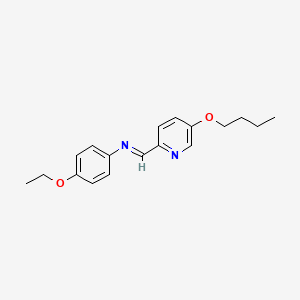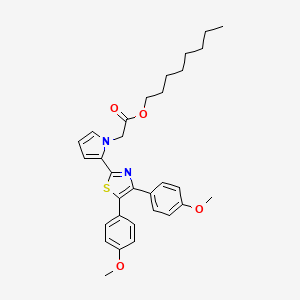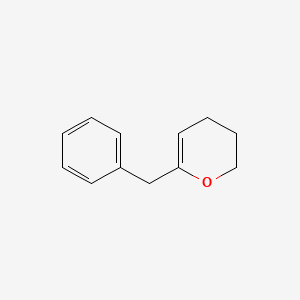
6-Benzyl-3,4-dihydro-2H-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Benzyl-3,4-dihydro-2H-pyran is a heterocyclic compound with a six-membered ring containing one oxygen atom. This compound is a derivative of 3,4-dihydro-2H-pyran, where a benzyl group is attached to the sixth carbon atom. It is known for its utility in organic synthesis, particularly as a protecting group for alcohols.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-3,4-dihydro-2H-pyran can be achieved through various methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with benzyl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts such as palladium or ruthenium complexes to facilitate the reaction and improve efficiency .
化学反应分析
Types of Reactions
6-Benzyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl-substituted pyranones.
Reduction: Reduction reactions can convert it into benzyl-substituted tetrahydropyrans.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzyl-substituted pyranones.
Reduction: Benzyl-substituted tetrahydropyrans.
Substitution: Various substituted pyrans depending on the nucleophile used.
科学研究应用
6-Benzyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 6-Benzyl-3,4-dihydro-2H-pyran involves its ability to act as a protecting group for alcohols. The benzyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This protection is typically removed under acidic conditions, restoring the free alcohol .
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-pyran: The parent compound without the benzyl group.
Tetrahydropyran: A fully saturated analog.
2,3-Dihydro-4H-pyran: An isomer with a different double bond position.
Uniqueness
6-Benzyl-3,4-dihydro-2H-pyran is unique due to the presence of the benzyl group, which enhances its utility as a protecting group and provides additional reactivity compared to its analogs .
属性
CAS 编号 |
103561-11-1 |
|---|---|
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
6-benzyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12/h1-3,6-8H,4-5,9-10H2 |
InChI 键 |
SUTNDJRKUZOCBU-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(OC1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


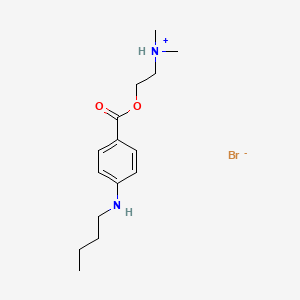
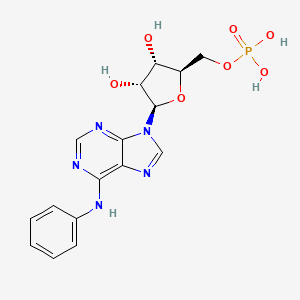
![2-Methoxy-4-[1,2,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14327230.png)


